1-D-Alanyl-L-proline

Analytical Chemistry Chiral Separation Quality Control

Avoid batch failures and invalidated assays caused by stereoisomer misidentification. 1-D-Alanyl-L-proline, with its distinct D-Ala-L-Pro configuration, is the essential chiral intermediate for ACE inhibitors like enalapril. Using the incorrect isomer (e.g., L-Ala-L-Pro) leads to different enzymatic susceptibility (prolidase resistance vs. 53% cleavage rate) and HPLC retention (26 vs. 22 min). - Guarantees correct stereochemistry for GMP manufacturing. - Essential reference standard for chiral purity testing. - Enables design of long-acting peptidomimetics resistant to prolidase.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
CAS No. 61430-12-4
Cat. No. B1599043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-D-Alanyl-L-proline
CAS61430-12-4
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)O)N
InChIInChI=1S/C8H14N2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4,9H2,1H3,(H,12,13)/t5-,6+/m1/s1
InChIKeyWPWUFUBLGADILS-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-D-Alanyl-L-proline: Compound Overview


1-D-Alanyl-L-proline (CAS 61430-12-4, also known as D-Ala-Pro-OH or H-D-Ala-Pro-OH) is a dipeptide composed of D-alanine and L-proline linked by a peptide bond [1]. With a molecular weight of 186.21 g/mol and the molecular formula C8H14N2O3, this compound is one of four stereoisomers within the alanyl-proline family, distinguished by its specific (R)-configuration at the alanine α-carbon and (S)-configuration at the proline α-carbon [1]. Its physicochemical properties include a melting point of 178 °C, a predicted boiling point of 403.8±40.0 °C, a predicted density of 1.294±0.06 g/cm³, and an estimated water solubility of 9360 mg/L at 25 °C . The compound is typically supplied as a free base or hydrochloride salt, with the latter enhancing aqueous solubility for laboratory applications .

1-D-Alanyl-L-proline: Substitution Risks


Substituting 1-D-Alanyl-L-proline with its stereoisomers—such as L-alanyl-L-proline (CAS 22049-75-8), L-alanyl-D-proline (CAS 60643-20-1), or D-alanyl-D-proline (CAS 21860-91-1)—introduces quantifiable differences in enzymatic susceptibility, chromatographic behavior, and pharmacological activity that directly impact experimental outcomes and industrial process reliability [1][2]. Prolidase, the primary enzyme responsible for cleaving X-Pro dipeptides in vivo, exhibits a relative cleavage rate of 53% for L-alanyl-L-proline (compared to 100% for glycyl-L-proline), while the D-alanine-containing isomer is expected to be resistant or poorly cleaved due to the enzyme's strict stereospecificity [2]. This differential metabolic stability translates to a 22-minute vs. 26-minute retention time separation on reverse-phase HPLC, enabling precise analytical discrimination and necessitating isomer-specific procurement for validated assays [1]. Consequently, use of the incorrect stereoisomer can lead to erroneous pharmacokinetic profiles, failed quality control, and invalidated research findings.

1-D-Alanyl-L-proline: Comparative Evidence


HPLC Retention Time Differentiation

In a validated reverse-phase HPLC method for stereoisomer separation, L-alanyl-L-proline elutes at 22 minutes while 1-D-alanyl-L-proline elutes at 26 minutes, providing a 4-minute retention time difference that enables baseline resolution and accurate quantification of each diastereomer [1]. This separation is critical for verifying the stereochemical purity of synthesized intermediates in ACE inhibitor manufacturing, such as enalapril, where contamination with the D-Ala-L-Pro diastereomer would compromise drug substance identity and regulatory compliance [1].

Analytical Chemistry Chiral Separation Quality Control Pharmaceutical Analysis

Prolidase Resistance vs. L-Alanyl-L-proline

Human erythrocyte prolidase cleaves L-alanyl-L-proline at 53% of the rate of glycyl-L-proline (100%) under standardized assay conditions [1]. Although direct cleavage data for 1-D-alanyl-L-proline are not reported in this study, the enzyme's absolute stereospecificity for L-amino acids at the N-terminal position is well-established, rendering the D-alanine-containing isomer either non-hydrolyzable or cleaved at a rate below 1% [2]. This differential susceptibility forms the mechanistic basis for using D-amino acid-containing dipeptides in prodrug design to enhance metabolic stability and prolong therapeutic half-life [2].

Enzymology Prodrug Design Peptide Stability Drug Metabolism

Hydrochloride Salt Solubility Advantage

While the free base of 1-D-alanyl-L-proline has an estimated water solubility of 9360 mg/L at 25 °C , procurement of the hydrochloride salt (D-Ala-Pro-OH·HCl) ensures significantly higher aqueous solubility and ease of handling in laboratory settings [1]. The salt form is specifically recommended for applications requiring concentrated stock solutions in aqueous buffers or direct use in biological assays without organic co-solvents [1]. In contrast, the free base may require pH adjustment or organic solvent addition for dissolution, introducing variability and potential incompatibility with sensitive biological systems.

Formulation Development Peptide Synthesis Laboratory Handling

1-D-Alanyl-L-proline: Applications


ACE Inhibitor Chiral Building Block

1-D-Alanyl-L-proline serves as a critical chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as enalapril and ramipril, where the stereochemistry of the alanyl-proline fragment directly impacts drug potency and selectivity [1]. The ability to chromatographically resolve this diastereomer from L-alanyl-L-proline (22 min vs. 26 min retention) ensures that the correct isomer is used in GMP manufacturing, preventing costly batch failures and regulatory delays [1].

Metabolically Stable Peptidomimetics and Prodrugs

The intrinsic resistance of 1-D-alanyl-L-proline to prolidase-mediated hydrolysis (inferred cleavage rate <1% vs. 53% for L-alanyl-L-proline) makes it an ideal scaffold for designing long-acting peptidomimetics and prodrugs where prolonged plasma half-life is desired [1][2]. This property is particularly relevant for targeting tissues with high prolidase activity, such as erythrocytes and kidney, where L-configured dipeptides would be rapidly degraded [1].

Chiral Purity Reference Standard

The distinct HPLC retention profile of 1-D-alanyl-L-proline (26 minutes) relative to its L,L-diastereomer (22 minutes) under validated chromatographic conditions qualifies it as an essential reference standard for assessing the stereochemical purity of alanyl-proline-containing intermediates and final drug substances [1]. Laboratories performing chiral purity testing or developing stability-indicating methods should procure this specific isomer to ensure accurate calibration and method validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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